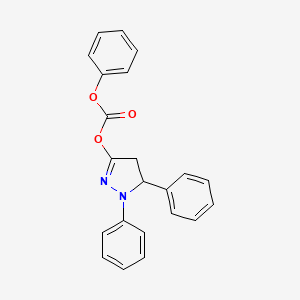![molecular formula C10H21N2+ B14368916 1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium CAS No. 90827-82-0](/img/structure/B14368916.png)
1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium is a bicyclic organic compound with the molecular formula C10H20N2. This compound is known for its unique structure, which consists of a bicyclic framework with nitrogen atoms at specific positions. It is often used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium typically involves the reaction of 1,6-diazabicyclo[4.4.1]undecane with methylating agents. Common methylating agents include methyl iodide or dimethyl sulfate. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted bicyclic compounds.
Applications De Recherche Scientifique
1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cycloaddition reactions.
Biology: Studied for its potential as a biological probe due to its unique structure and reactivity.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium involves its interaction with specific molecular targets. The compound can act as a nucleophile or base, facilitating various chemical transformations. Its bicyclic structure allows it to form stable complexes with metal ions, which can enhance its catalytic activity in certain reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Diazabicyclo[4.4.1]undecane: A precursor to 1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium with similar structural features.
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another bicyclic compound used as a catalyst and base in organic synthesis.
11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one: A structurally related compound with different functional groups.
Uniqueness
This compound is unique due to its specific methylation, which imparts distinct chemical properties and reactivity compared to its non-methylated counterparts. This methylation enhances its stability and makes it a valuable compound in various chemical and industrial applications .
Propriétés
Numéro CAS |
90827-82-0 |
|---|---|
Formule moléculaire |
C10H21N2+ |
Poids moléculaire |
169.29 g/mol |
Nom IUPAC |
1-methyl-6-aza-1-azoniabicyclo[4.4.1]undecane |
InChI |
InChI=1S/C10H21N2/c1-12-8-4-2-6-11(10-12)7-3-5-9-12/h2-10H2,1H3/q+1 |
Clé InChI |
HEIYPTRJQKTEGD-UHFFFAOYSA-N |
SMILES canonique |
C[N+]12CCCCN(C1)CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


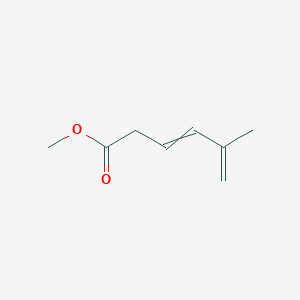
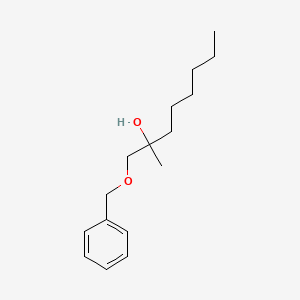
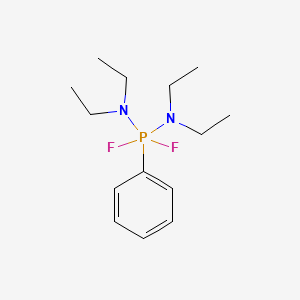
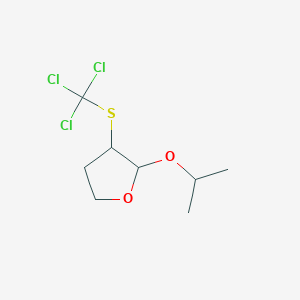
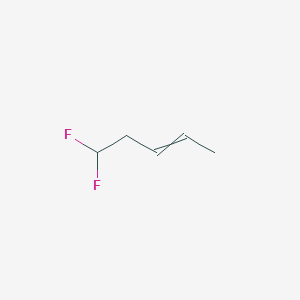
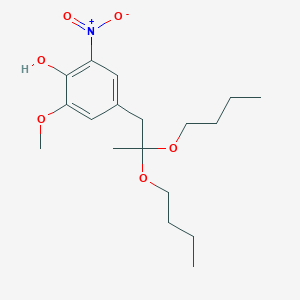
![2-Methyl-5-[2-(3-methyl-2-oxocyclopentyl)ethyl]cyclopent-2-en-1-one](/img/structure/B14368863.png)
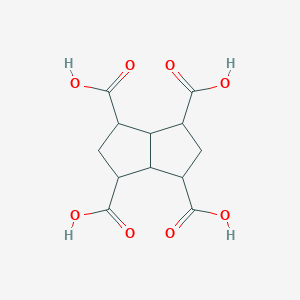
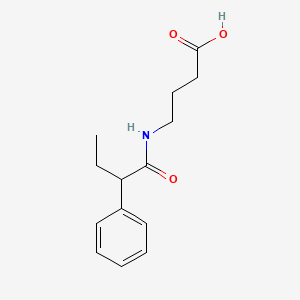
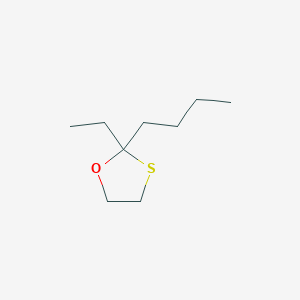
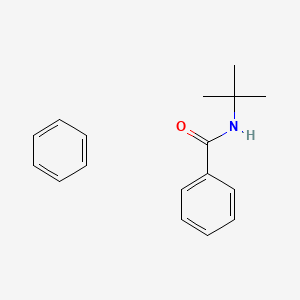
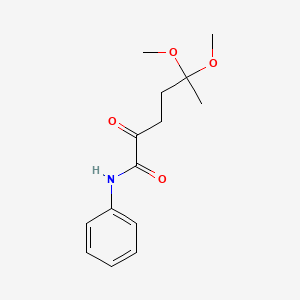
![3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B14368908.png)
